Tofacitinib citrate
Tofacitinib citrate
Tofacitinib citrate is a citrate salt obtained by combining equimolar amounts of tofacitinib and citric acid. Used to treat moderately to severely active Rheumatoid Arthritis. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor and an antirheumatic drug. It contains a tofacitinib.
Tofacitinib Citrate is the citrate salt form of tofacitinib, an orally bioavailable inhibitor of Janus kinases (JAK), with immunomodulatory and anti-inflammatory activities. Upon oral administration, tofacitinib binds to JAK and prevents the activation of the JAK-signal transducers and activators of transcription (STAT) signaling pathway. This may decrease the production of pro-inflammatory cytokines, such as interleukin (IL)-6, -7, -15, -21, interferon-alpha (IFN-a) and -beta (IFN-b), and may prevent both an inflammatory response and the inflammation-induced damage caused by certain immunological diseases. JAK kinases are intracellular enzymes involved in signaling pathways affecting hematopoiesis, immunity and inflammation.
See also: Tofacitinib (has active moiety).
Tofacitinib Citrate is the citrate salt form of tofacitinib, an orally bioavailable inhibitor of Janus kinases (JAK), with immunomodulatory and anti-inflammatory activities. Upon oral administration, tofacitinib binds to JAK and prevents the activation of the JAK-signal transducers and activators of transcription (STAT) signaling pathway. This may decrease the production of pro-inflammatory cytokines, such as interleukin (IL)-6, -7, -15, -21, interferon-alpha (IFN-a) and -beta (IFN-b), and may prevent both an inflammatory response and the inflammation-induced damage caused by certain immunological diseases. JAK kinases are intracellular enzymes involved in signaling pathways affecting hematopoiesis, immunity and inflammation.
See also: Tofacitinib (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
540737-29-9
VCID:
VC20750146
InChI:
InChI=1S/C16H20N6O.C6H8O7/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,13+;/m1./s1
SMILES:
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Molecular Formula:
C22H28N6O8
Molecular Weight:
504.5 g/mol
Tofacitinib citrate
CAS No.: 540737-29-9
VCID: VC20750146
Molecular Formula: C22H28N6O8
Molecular Weight: 504.5 g/mol
* For research use only. Not for human or veterinary use.

Description | Tofacitinib citrate is a citrate salt obtained by combining equimolar amounts of tofacitinib and citric acid. Used to treat moderately to severely active Rheumatoid Arthritis. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor and an antirheumatic drug. It contains a tofacitinib. Tofacitinib Citrate is the citrate salt form of tofacitinib, an orally bioavailable inhibitor of Janus kinases (JAK), with immunomodulatory and anti-inflammatory activities. Upon oral administration, tofacitinib binds to JAK and prevents the activation of the JAK-signal transducers and activators of transcription (STAT) signaling pathway. This may decrease the production of pro-inflammatory cytokines, such as interleukin (IL)-6, -7, -15, -21, interferon-alpha (IFN-a) and -beta (IFN-b), and may prevent both an inflammatory response and the inflammation-induced damage caused by certain immunological diseases. JAK kinases are intracellular enzymes involved in signaling pathways affecting hematopoiesis, immunity and inflammation. See also: Tofacitinib (has active moiety). |
---|---|
CAS No. | 540737-29-9 |
Product Name | Tofacitinib citrate |
Molecular Formula | C22H28N6O8 |
Molecular Weight | 504.5 g/mol |
IUPAC Name | 2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile |
Standard InChI | InChI=1S/C16H20N6O.C6H8O7/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,13+;/m1./s1 |
Standard InChIKey | SYIKUFDOYJFGBQ-YLAFAASESA-N |
Isomeric SMILES | C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES | CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES | CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance | Powder |
Synonyms | CP 690,550 CP 690550 CP-690,550 CP-690550 CP690550 tasocitinib tofacitinib tofacitinib citrate Xeljanz |
PubChem Compound | 10174505 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume